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PROTEIN KINASE C EPSILON PEPTIDE - 157877-99-1

PROTEIN KINASE C EPSILON PEPTIDE

Catalog Number: EVT-1463247
CAS Number: 157877-99-1
Molecular Formula: C65H91N13O19S
Molecular Weight: 1390.575
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Kinase C Epsilon Peptide is a significant member of the Protein Kinase C family, which plays crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. This specific isoform, Protein Kinase C Epsilon, is involved in signaling pathways that regulate muscle stem cell differentiation and has implications in cancer biology, particularly in small cell lung cancer. The peptide derived from this kinase is essential for studying its functions and mechanisms in cellular signaling.

Source

Protein Kinase C Epsilon Peptide can be sourced from various biological systems. It is often expressed in mammalian tissues, particularly in the brain and skeletal muscles. Recombinant forms of the protein can be produced using expression systems such as baculovirus-infected insect cells or mammalian cell lines, which facilitate the study of its biochemical properties and functional roles .

Classification

Protein Kinase C Epsilon belongs to the broader category of serine/threonine kinases. It is classified under the Protein Kinase C family, which is divided into three groups: conventional, novel, and atypical kinases. Protein Kinase C Epsilon is categorized as a novel kinase due to its unique regulatory mechanisms and substrate specificity .

Synthesis Analysis

Methods

The synthesis of Protein Kinase C Epsilon Peptide typically involves recombinant DNA technology. The gene encoding Protein Kinase C Epsilon is cloned into a suitable expression vector, which is then introduced into host cells (e.g., insect or mammalian cells) for protein expression.

Technical Details

  1. Cloning: The PKC epsilon gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent cells (e.g., Escherichia coli or insect cells) through transformation.
  3. Expression: The transformed cells are cultured under conditions that induce protein expression.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags or antibodies specific to the Protein Kinase C Epsilon .
Molecular Structure Analysis

Structure

The molecular structure of Protein Kinase C Epsilon consists of several distinct domains:

  • C1 Domain: Involved in diacylglycerol binding.
  • C2 Domain: Responsible for calcium-dependent membrane targeting.
  • Catalytic Domain: Contains the active site for substrate phosphorylation.

Data

The molecular weight of Protein Kinase C Epsilon is approximately 90 kDa. Structural studies have revealed that it has a unique actin-binding motif that distinguishes it from other isoforms .

Chemical Reactions Analysis

Reactions

Protein Kinase C Epsilon catalyzes the phosphorylation of serine and threonine residues on target proteins. This enzymatic activity is crucial for regulating various cellular functions.

Technical Details

  1. Substrate Specificity: The kinase preferentially phosphorylates substrates involved in signal transduction pathways.
  2. Inhibition Studies: Various inhibitors like staurosporine can be used to study the enzyme's activity and identify its biological roles .
Mechanism of Action

Process

The mechanism of action for Protein Kinase C Epsilon involves:

  1. Activation: Binding of diacylglycerol and calcium ions leads to conformational changes that activate the kinase.
  2. Phosphorylation: The activated kinase phosphorylates target proteins, leading to downstream signaling events that influence cell survival and differentiation.

Data

Studies have shown that inhibition of Protein Kinase C Epsilon can lead to increased levels of reactive oxygen species in certain cancer models, indicating its role in oxidative stress management .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH and temperature variations.

Chemical Properties

  • Molecular Weight: Approximately 90 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Relevant analyses indicate that the enzyme exhibits significant stability when stored at -80°C .

Applications

Protein Kinase C Epsilon Peptide has several scientific applications:

  • Cancer Research: Understanding its role in tumorigenesis and potential as a therapeutic target.
  • Muscle Regeneration Studies: Investigating its function in muscle stem cell differentiation and repair mechanisms after injury.
  • Signal Transduction Studies: Elucidating pathways involved in cell survival and apoptosis.
Introduction to Protein Kinase C Epsilon (PKCε)

Biochemical and Structural Characterization of PKCε

Protein Kinase C Epsilon (PKCε) is a member of the novel PKC subfamily (nPKCs) of serine/threonine kinases encoded by the PRKCE gene (Gene ID: 5581) located on chromosome 2p21 in humans [1] [8]. The full-length PKCε protein comprises 737 amino acids with a molecular weight of approximately 83.7 kDa [7] [8]. Structurally, PKCε features several conserved and specialized domains that dictate its activation and subcellular targeting. The N-terminal regulatory half contains a tandem C1 domain (C1A and C1B) that binds the lipid second messenger diacylglycerol (DAG) and phorbol esters with high affinity, followed by a C2-like domain that participates in protein-protein interactions rather than calcium binding (distinguishing it from conventional PKCs) [2] [7]. The C-terminal catalytic half contains the kinase domain with conserved phosphorylation sites at Thr566, Thr710, and Ser729 essential for catalytic maturation [7] [8]. Unique to PKCε is its pseudosubstrate sequence that maintains the kinase in an autoinhibited state until conformational changes induced by cofactor binding release this inhibition [2].

PKCε exhibits broad tissue expression with particularly high levels in the brain (RPKM 4.7), lung (RPKM 2.1), and cardiac muscle [1] [7]. Within cells, PKCε demonstrates dynamic subcellular redistribution upon activation, translocating from cytosolic compartments to specific membrane sites, organelles (notably mitochondria), and cytoskeletal structures through interactions with adapter proteins called Receptors for Activated C Kinase (RACKs), especially RACK2 (εV1-2 domain binding) [7] [8]. Structural studies using molecular dynamics simulations reveal that phosphorylation at Thr566 stabilizes the activation loop through salt bridges with Arg531 and Lys555, facilitating an active conformation [4].

Table 1: Structural Domains and Functional Characteristics of PKCε

Domain/RegionStructural FeaturesFunctional RoleUnique Properties
C1 Domain (C1A-C1B)Tandem zinc finger motifsDiacylglycerol (DAG)/phorbol ester bindingConfers calcium-independence; membrane targeting
C2-like Domainβ-sandwich foldProtein-protein interactions (e.g., RACK2 binding)Does not bind calcium; εV1-2 peptide (aa 14-21) critical for translocation
PseudosubstratePseudosubstrate sequenceAuto-inhibition of kinase domainRelease upon DAG binding activates kinase
Kinase DomainCatalytic coreSubstrate phosphorylationThr566, Thr710, Ser729 phosphorylation essential for maturation
C-terminal TailVariable regionRegulatory interactionsInfluences stability and subcellular localization

Historical Evolution of PKCε Research in Cellular Signaling

The discovery of PKCε followed the landmark identification of Protein Kinase C by Nishizuka's group in 1977 [3]. While early PKC research focused predominantly on conventional isoforms (α, β, γ), molecular cloning efforts in the late 1980s revealed multiple novel PKC isoforms, including PKCε [3] [7]. The Albert Lasker Basic Medical Research Prize awarded to Nishizuka in 1989 recognized the fundamental importance of PKC signaling [3]. A pivotal advancement came in the 1990s with the identification of Receptors for Activated C Kinase (RACKs) by Mochly-Rosen's group, which provided a mechanistic framework for understanding how PKCε achieves spatially restricted signaling through targeted translocation to specific subcellular compartments [3] [7]. The generation of the first PKCε knockout mouse in the late 1990s revealed its critical roles in cardioprotection, anxiety-like behaviors, and macrophage signaling [1] [2].

The early 2000s witnessed significant advances in understanding PKCε's structural plasticity. Biochemical studies demonstrated its unique activation requirements among novel PKCs, particularly its responsiveness to unsaturated diacylglycerols and arachidonic acid [2] [7]. Research in 2002 characterized PKCε as a calcium-independent but DAG/phorbol ester-sensitive kinase with distinct targeting mechanisms compared to other PKC isoforms [2]. The development of isozyme-selective peptide activators (ψεRACK) and inhibitors (εV1-2) enabled more precise functional dissection, revealing PKCε's roles in insulin exocytosis, neuronal channel activation, and heat shock responses [2] [7]. Contemporary research leverages advanced techniques including optogenetic probes (Opto-PKCε) for spatiotemporal control and phosphoproteomics to map signaling networks [4]. These tools revealed that sustained plasma membrane activation of PKCε phosphorylates the insulin receptor at Thr1160, while mitochondrial recruitment phosphorylates NDUFS4 (complex I subunit), modulating respiration [4].

Role of PKCε in Signal Transduction Pathways

PKCε functions as a critical signaling hub integrating inputs from diverse extracellular stimuli to regulate fundamental cellular processes. Activation occurs downstream of G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and cytokine receptors that stimulate phospholipase C (PLC) or D (PLD) isoforms, generating DAG in cellular membranes [2] [9]. Upon DAG binding, PKCε undergoes conformational activation and translocates to specific subcellular compartments via interactions with RACKs and other scaffolding proteins [7]. In cardiac myocytes, PKCε translocation targets include sarcomeric Z-lines (EC50 ~86 nM for RACK2 binding), costameres (via syndecan-4 binding), and mitochondria [7] [8].

At the sarcomere, PKCε phosphorylates key contractile proteins, including troponin I (cTnI at Ser43/Ser45/Thr144), troponin T (cTnT), and myosin light chain-2, reducing calcium sensitivity and contractile force [7] [8]. Mitochondrial translocation requires the Hsp90/Tom20 complex and results in phosphorylation of electron transport chain components, notably the complex I subunit NDUFS4, enhancing mitochondrial respiration and reducing reactive oxygen species (ROS) production under stress conditions [4] [7]. PKCε also engages in cross-talk with MAP kinase pathways, phosphorylating and activating ERK1/2, which contributes to its protective effects during ischemic preconditioning [7] [8]. In neurons, PKCε regulates neurotransmitter release and ion channel activity through phosphorylation of voltage-gated channels and SNARE complex proteins [1] [6]. Additionally, PKCε modulates insulin signaling cascades by phosphorylating the insulin receptor at Thr1160, influencing metabolic responses [4].

Table 2: Key PKCε Agonists and Their Signaling Contexts

AgonistActivation MechanismCellular ContextFunctional Outcome
Diacylglycerol (DAG)Physiological C1 domain bindingGPCR/RTK activationMembrane translocation and kinase activation
Phorbol esters (e.g., PMA)Mimics DAG, binds C1 domainExperimental modelsSustained PKCε activation and downregulation
Endothelin-1GPCR → PLCβ → DAG generationCardiomyocytesSarcomeric targeting and contractility modulation
AdenosineGPCR → PLC/PKD → DAGPreconditioning modelsMitochondrial translocation and cardioprotection
ApelinGPCR → DAG productionCardiovascular systemAnti-apoptotic signaling and survival
εRACK peptideMimics RACK binding siteTherapeutic targetingIsozyme-specific activation and protection

Properties

CAS Number

157877-99-1

Product Name

PROTEIN KINASE C EPSILON PEPTIDE

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C65H91N13O19S

Molecular Weight

1390.575

InChI

InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

LVMPZAJEAHESMF-RJEWGMQKSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N

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